7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Medicinal chemistry Library synthesis Kinase inhibitor design

Standard purine-based kinase inhibitors often require protection-deprotection steps and offer limited SAR points. This pyrazolo[4,3-d]pyrimidine core solves both issues via orthogonal C7-chloro (SNAr) and C5-amine (amide/urea) handles. • **Regiocontrolled diversification**: Sequential substitutions without protecting groups. • **Validated bioisostere**: CDK2/5/9 inhibitors show superior cellular potency vs. roscovitine/CR8. • **Fragment-library compatible**: MW 169.57 Da, retains chlorine pharmacophore essential for antitumor activity. Available in research quantities with immediate shipment.

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
Cat. No. B11915287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=NNC2=C1N=C(N=C2Cl)N
InChIInChI=1S/C5H4ClN5/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11)(H2,7,9,10)
InChIKeyVDEKWYOMNWUSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine – Adenine Bioisostere for Kinase Library Synthesis


7-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine (CAS 1086398-36-8, MW 169.57, formula C₅H₄ClN₅) is a heterobicyclic scaffold that functions as a bioisostere of adenine, enabling it to mimic the ATP adenine moiety within kinase active sites [1]. The compound bears two orthogonal synthetic handles: a nucleophilically displaceable chlorine at position 7 and a primary amine at position 5, which permits sequential, regiochemically controlled diversification without protection–deprotection sequences [2]. This dual functionality distinguishes it from mono-substituted pyrazolo[4,3-d]pyrimidine intermediates that offer only a single point of elaboration. The pyrazolo[4,3-d]pyrimidine core has been validated as a privileged scaffold in cyclin-dependent kinase (CDK) inhibitor discovery, with derivatives exhibiting nanomolar enzymatic IC₅₀ values and superior cellular potency relative to their purine counterparts [3].

Why This Scaffold Outperforms Isomeric Pyrazolopyrimidines and Purine Isosteres


The choice of 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine over its closest analogs carries quantifiable consequences for downstream synthetic efficiency, biological potency, and kinase selectivity. Isomeric pyrazolo[1,5-a]pyrimidines exhibit divergent kinase inhibition profiles due to altered hinge-region hydrogen-bonding geometry [1], while the 7-unsubstituted analog (1H-pyrazolo[4,3-d]pyrimidin-5-amine) lacks a leaving group for nucleophilic aromatic substitution (SNAr), forcing reliance on less efficient C–H functionalization strategies [2]. The corresponding 7-bromo congener offers higher SNAr reactivity but introduces steric bulk that can perturb ATP-site complementarity. Purine-based inhibitors (e.g., roscovitine, CR8) have been directly compared with their pyrazolo[4,3-d]pyrimidine bioisosteres; the pyrazolopyrimidine scaffold consistently produces compounds that are more potent in cellular antiproliferative assays despite comparable enzymatic IC₅₀ values, attributed to improved physicochemical properties and intracellular target engagement [3]. Furthermore, SAR studies explicitly identify the chlorine atom as crucial for antitumour activity in pyrazolo[4,3-d]pyrimidine series [4].

Differentiation Evidence Versus Closest Analogs


Dual Orthogonal Handles for Sequential Diversification

7-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine uniquely combines a chlorine leaving group at C7 with a primary amine at C5, enabling two sequential, regioselective derivatization steps. In the foundational study by Moravcová et al., the 7-chloro substituent on the pyrazolo[4,3-d]pyrimidine core was shown to undergo direct nucleophilic aromatic substitution without requiring isolation of intermediates, a synthetic advantage not available with the 7-unsubstituted or 7-hydroxy analogs [1]. By contrast, 1H-pyrazolo[4,3-d]pyrimidin-5-amine (lacking 7-Cl) requires pre-functionalization at C7 via less efficient oxidative or metal-catalyzed C–H activation routes. The 7-bromo analog, while more reactive in SNAr, introduces a larger van der Waals radius (Br = 1.85 Å vs Cl = 1.75 Å) that can sterically compromise ATP-binding site occupancy in downstream kinase inhibitors.

Medicinal chemistry Library synthesis Kinase inhibitor design

Superior Cellular Potency Over Purine Bioisosteres

A direct head-to-head comparison of the purine-based CDK inhibitor CR8 with its pyrazolo[4,3-d]pyrimidine bioisostere was reported by Skrášková et al., demonstrating that the pyrazolo[4,3-d]pyrimidine scaffold confers enhanced cellular potency [1]. The most potent 5-substituted pyrazolo[4,3-d]pyrimidine derivatives possessed CDK2 IC₅₀ values in the low nanomolar range (compound with 5-hydroxyalkylamine substituent: CDK2 IC₅₀ ≈ 0.197 µM, CDK5 IC₅₀ ≈ 0.183 µM at pH 7.5) [2]. Critically, pyrazolo[4,3-d]pyrimidine compounds were more potent in cellular antiproliferative assays than the corresponding purine-based inhibitors, despite comparable enzymatic IC₅₀ values, indicating improved cell permeability and intracellular target engagement [1]. Jorda et al. further validated that compound 7 (a pyrazolo[4,3-d]pyrimidine derivative) exceeded the anticancer activity of its purine bioisostere roscovitine [3].

CDK inhibition Cancer cell proliferation Bioisostere comparison

7-Chloro Substituent as Critical Antitumour Pharmacophore

Yuan et al. conducted a systematic SAR study on 4-((4-(substituted amides)phenyl)amino pyrazolo[4,3-d]pyrimidine analogues and explicitly concluded that 'chlorine atoms in the structure... are crucial for antitumour activity' [1]. The most potent compound in this series, 5e, displayed IC₅₀ values of 4.55 µM and 6.28 µM against human hepatoma carcinoma cell lines 7402 and 7221, respectively. Compounds lacking chlorine substitution at analogous positions showed markedly reduced or absent antitumour activity. This finding reinforces the importance of the 7-chloro substituent as a pharmacophoric element rather than merely a synthetic handle [1]. A 2019 patent (US20190276457A1) further specifies that in preferred embodiments, R₂ is a halogen atom that is chlorine, underscoring the recognized superiority of chloro over other halogens in this scaffold [2].

Structure-activity relationship Antitumour Chlorine essentiality

Narrower CDK2/5/9 Selectivity Fingerprint

Kinase selectivity profiling of trisubstituted pyrazolo[4,3-d]pyrimidines revealed that these compounds 'prevalently inhibit Cdk2, Cdk5 and Cdk9' across a broad panel of kinases [1]. In a study of seven pyrazolo[4,3-d]pyrimidine derivatives, all compounds inhibited endothelial cell proliferation with IC₅₀ values between 1 and 18 µM, without acute cytotoxicity at 10 µM, indicating a clean selectivity window [1]. The three most potent compounds (LGR1404, LGR1406, LGR1407) inhibited cell migration by 27%, 51%, and 31% respectively, and reduced tube formation by 25%, 60%, and 30% at 10 µM [1]. This selective CDK2/5/9 inhibition profile contrasts with purine-based CDK inhibitors such as roscovitine, which also inhibits CDK7 and CDK1 at comparable concentrations, resulting in a broader, less selective target engagement pattern [2].

Kinase selectivity profiling CDK panel Angiogenesis inhibition

Optimal Fragment-Like Physicochemical Profile

Predicted physicochemical parameters for 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine include a pKa of 6.32 ± 0.50, density of 1.770 ± 0.06 g/cm³, and a boiling point of 504.7 ± 53.0 °C (predicted) . Its molecular weight of 169.57 Da places it within the optimal range for fragment-based drug discovery (MW < 300 Da). The predicted pKa of 6.32 indicates that at physiological pH 7.4, a significant fraction of the 5-amino group remains unprotonated, favoring passive membrane permeability. By comparison, the 7-bromo analog (MW ~214 Da) exceeds the Rule-of-Three threshold for fragment screening libraries (MW > 200 Da for halogenated fragments), while the 7-unsubstituted analog lacks the chlorine atom that SAR identifies as crucial for antitumour activity [1].

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Application Scenarios Based on Quantitative Evidence


CDK2/5/9 Inhibitor Library Synthesis

Medicinal chemistry teams building kinase-focused libraries should prioritize 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine as the starting scaffold when targeting CDK2, CDK5, or CDK9. The dual-handle architecture (C7–Cl for SNAr with aryl/alkyl amines; C5–NH₂ for amide, urea, or reductive amination) enables two successive diversity points without intermediate protecting group chemistry [1]. The resulting pyrazolo[4,3-d]pyrimidine derivatives will predictably exhibit superior cellular potency relative to bioisosteric purine-based inhibitors built from 6,9-disubstituted purine intermediates [2], and will display a narrower CDK selectivity fingerprint (CDK2/5/9-prevalent) as demonstrated by kinase panel profiling [3].

Fragment-Based Screening Library Construction

The molecular weight of 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine (169.57 Da) positions it within the Rule-of-Three guidelines for fragment libraries, while retaining the chlorine substituent that published SAR identifies as crucial for antitumour activity [4]. The 7-bromo analog exceeds the 200 Da MW guideline for halogenated fragments, and the 7-unsubstituted analog lacks the chlorine pharmacophore. The predicted pKa of 6.32 also indicates that a mixture of protonation states exists at physiological pH, which may facilitate binding to both hydrogen-bond donor and acceptor residues within kinase hinge regions .

Chemical Probes for Target Engagement Studies

For chemical biology programs requiring ATP-competitive chemical probes with improved cellular target engagement over roscovitine, 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine serves as the entry point to pyrazolo[4,3-d]pyrimidine-based probes. Direct evidence from Jorda et al. demonstrates that pyrazolo[4,3-d]pyrimidine derivatives exceed the anticancer activity of roscovitine [5], while Skrášková et al. confirm that the pyrazolo[4,3-d]pyrimidine scaffold yields compounds more potent in cellular assays than the purine CR8 [2]. The C5–NH₂ group additionally offers a convenient attachment point for biotin, fluorescent dyes, or photoaffinity labels without perturbing the kinase hinge-binding pharmacophore.

Antiangiogenic Agent Development

Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated potent antiangiogenic activity mediated through CDK5 inhibition in endothelial cells, with LGR1406 and LGR1407 inhibiting cell migration by 51% and 31%, and tube formation by 60% and 30% respectively at a non-cytotoxic concentration of 10 µM [3]. The 7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine scaffold provides the core for constructing next-generation antiangiogenic agents with potentially improved potency over first-generation trisubstituted analogs. The 5-amino group enables introduction of hydroxyalkylamine substituents, which were identified as optimal for CDK2/CDK5 potency in the Skrášková et al. SAR study [2].

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